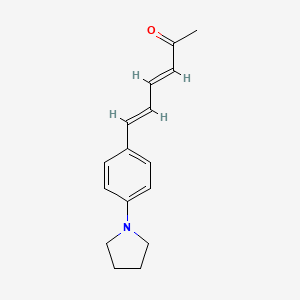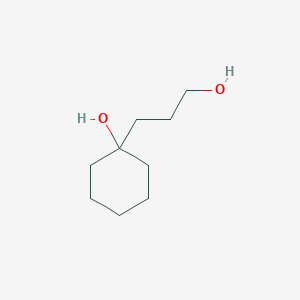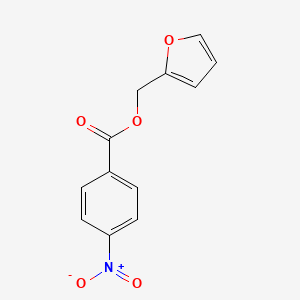
1,3,4-Oxadiazole-2(3H)-thione, 3-benzoyl-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methanone is a chemical compound that belongs to the class of oxadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methanone typically involves the cyclization of appropriate thiosemicarbazides with aromatic carboxylic acids or their derivatives. Common reaction conditions include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the oxadiazole ring or the thioxo group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic or nucleophilic substitution reactions on the phenyl rings or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various reduced forms of the oxadiazole ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of Phenyl(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-1,3,4-oxadiazole-2-thione: Similar structure but lacks the additional phenyl group.
2-Phenyl-5-(4-methylphenyl)-1,3,4-oxadiazole: Similar oxadiazole core with different substituents.
Uniqueness
Phenyl(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methanone is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other oxadiazole derivatives.
Propriétés
Numéro CAS |
65715-09-5 |
|---|---|
Formule moléculaire |
C15H10N2O2S |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
phenyl-(5-phenyl-2-sulfanylidene-1,3,4-oxadiazol-3-yl)methanone |
InChI |
InChI=1S/C15H10N2O2S/c18-14(12-9-5-2-6-10-12)17-15(20)19-13(16-17)11-7-3-1-4-8-11/h1-10H |
Clé InChI |
PQPKXNPBJVJQSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(C(=S)O2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[N-(Triphenylmethyl)glycylglycyl]cytidine](/img/structure/B12912603.png)









![3-[(3-Fluorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B12912640.png)
![N-(7-amino-2H-triazolo[4,5-b]pyridin-5-yl)carbamic acid ethyl ester](/img/structure/B12912654.png)

![Ethyl 4-[bis(cyclopropylmethyl)amino]quinoline-3-carboxylate](/img/structure/B12912673.png)
